ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-
Description
The compound ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- (CAS: 63990-75-0) is a structurally complex acetophenone derivative characterized by:
- A piperazinyl group substituted at the 2-position of the acetophenone core.
- An o-methoxyphenyl moiety attached to the piperazine nitrogen.
- Three methoxy groups at the 3', 4', and 5' positions of the acetophenone aromatic ring.
Properties
CAS No. |
16785-20-9 |
|---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-8-6-5-7-17(19)24-11-9-23(10-12-24)15-18(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
QXJRANKEUCALKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multi-step organic reactions. One common method includes the reaction of o-methoxyacetophenone with iodine and thiourea to form the intermediate compound, which is then further reacted with piperazine derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Piperazinyl Substitutions
Table 1: Key Structural Differences in Piperazinyl Acetophenone Derivatives
Key Observations :
- Substituent Position on Piperazine : The target compound’s o-methoxyphenyl group (vs. m-methoxyphenyl in ) may enhance steric effects or receptor binding specificity due to ortho substitution.
- Methoxy Group Count: The 3',4',5'-trimethoxy pattern on the acetophenone core is shared with 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine , a compound with demonstrated neuroactivity.
Functional Comparison: Antifungal and Pharmacological Activity
Table 2: Activity Trends in Methoxy-Substituted Compounds
Key Findings :
Physicochemical and Toxicological Profiles
Table 3: Toxicity and Stability Data
Insights :
- The target compound’s lack of reported toxicity contrasts with its trimethoxy-piperazinyl analogue , highlighting the role of substituent positioning (e.g., o-methoxyphenyl vs. p-tolyl) in safety profiles.
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